(Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
Description
BenchChem offers high-quality (Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4/c1-13-2-7-17(25-13)11-20-21(23)18-9-8-16(10-19(18)26-20)24-12-14-3-5-15(22)6-4-14/h2-11H,12H2,1H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYIFBRCFCNXBZ-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzofuran core with substituents that enhance its biological activity. The presence of the 4-fluorobenzyl group and the 5-methylfuran moiety is significant in determining its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with benzofuran structures often exhibit antioxidant properties. A study demonstrated that derivatives of benzofuran could scavenge free radicals, thereby reducing oxidative stress in cellular models. The presence of furan rings in the structure may contribute to this activity by stabilizing radical intermediates through resonance effects.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential application in treating inflammatory diseases.
Neuroprotective Properties
Recent investigations into similar benzofuran derivatives have highlighted their neuroprotective effects, particularly against neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds are believed to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. Docking studies suggest that (Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one may exhibit similar MAO inhibitory activity, which could be beneficial for developing therapeutic agents for neurodegenerative disorders.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Oxidative Stress : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage.
- Modulation of Inflammatory Pathways : The inhibition of key inflammatory mediators indicates a potential pathway for therapeutic intervention in chronic inflammatory conditions.
- Neuroprotective Mechanisms : Through MAO inhibition and possibly other neuroprotective pathways, the compound may prevent neuronal cell death.
Case Studies
- MAO Inhibition Study : A study conducted on a series of benzofuran derivatives found that compounds structurally similar to (Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one exhibited IC50 values indicating strong inhibition of both MAO-A and MAO-B enzymes, with selectivity favoring MAO-B .
- Inflammation Model : In an animal model of arthritis, administration of a benzofuran derivative led to a significant reduction in joint inflammation and pain scores compared to controls, supporting its potential use as an anti-inflammatory agent .
Comparative Analysis
| Property | (Z)-6-((4-fluorobenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one | Related Compounds |
|---|---|---|
| Antioxidant Activity | Moderate; effective in scavenging ROS | High activity in other benzofurans |
| Anti-inflammatory Effect | Significant; inhibits TNF-alpha and IL-6 production | Similar effects observed |
| Neuroprotective Effect | Potential; may inhibit MAO-A/B | Established in related compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
